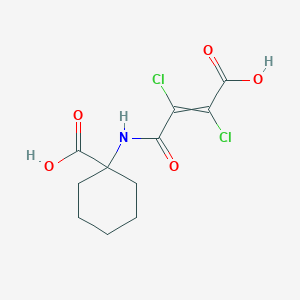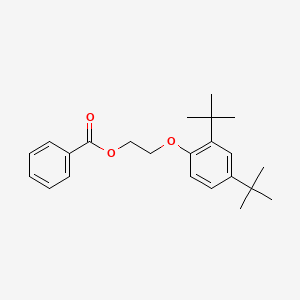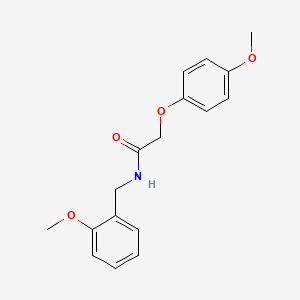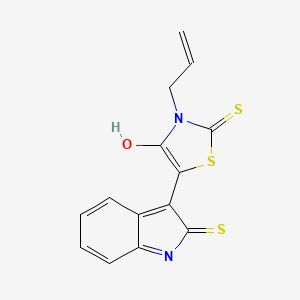![molecular formula C22H24BrNO4 B15149235 2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate](/img/structure/B15149235.png)
2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethylphenyl group, a bromophenyl group, and a valinate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate typically involves multiple steps. One common method includes the reaction of 4-ethylbenzoyl chloride with N-[(4-bromophenyl)carbonyl]valine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-ethylbenzoic acid.
Reduction: Formation of 2-(4-ethylphenyl)-2-hydroxyethyl N-[(4-bromophenyl)carbonyl]valinate.
Substitution: Formation of 2-(4-ethylphenyl)-2-oxoethyl N-[(4-azidophenyl)carbonyl]valinate or 2-(4-ethylphenyl)-2-oxoethyl N-[(4-cyanophenyl)carbonyl]valinate.
Scientific Research Applications
2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the inhibition of enzyme activity by binding to the active site or the activation of signaling pathways by interacting with receptor proteins.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobenzophenone: Similar in structure but lacks the valinate moiety.
4-Bromobenzophenone: Contains a bromophenyl group but lacks the ethylphenyl and valinate groups.
Ethyl 2-bromo-(4-bromophenyl)acetate: Contains a bromophenyl group and an ethyl group but differs in the overall structure.
Uniqueness
2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethylphenyl and bromophenyl groups, along with the valinate moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H24BrNO4 |
|---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-[(4-bromobenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C22H24BrNO4/c1-4-15-5-7-16(8-6-15)19(25)13-28-22(27)20(14(2)3)24-21(26)17-9-11-18(23)12-10-17/h5-12,14,20H,4,13H2,1-3H3,(H,24,26) |
InChI Key |
NLFOGLIPHGRESB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dichloro-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149154.png)

![2-{[(4-butylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15149171.png)
![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B15149190.png)

![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline](/img/structure/B15149195.png)
![1-[4-(benzyloxy)phenyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide](/img/structure/B15149202.png)
![3-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149203.png)



![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15149233.png)

![5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B15149241.png)
